1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features a thiazole ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-cyanophenyl isothiocyanate with an appropriate amine under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for anti-cancer or anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can participate in π-π stacking interactions, while the urea moiety can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)thiourea: Similar structure but with a thiourea moiety.
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring.
Uniqueness
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the combination of its thiazole, thiophene, and urea moieties, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c16-8-10-3-5-11(6-4-10)12-9-22-15(17-12)19-14(20)18-13-2-1-7-21-13/h1-7,9H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVKDQBADDYTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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